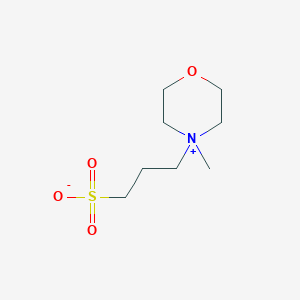

N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt

概要

説明

N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt is a zwitterionic compound with the molecular formula C8H17NO4S. It is particularly useful in the study of enzyme kinetics, protein folding, and nucleic acid interactions. This compound ensures the maintenance of optimal pH conditions, which is crucial for the accurate characterization of biomolecular processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt typically involves the reaction of morpholine with 1,3-propanesultone in the presence of a base. The reaction proceeds as follows:

- Morpholine is reacted with 1,3-propanesultone.

- The reaction mixture is stirred at room temperature for several hours.

- The product is then purified by recrystallization or chromatography to obtain the pure inner salt.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like water or alcohols.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols or amines.

Substitution: Substituted morpholinium derivatives.

科学的研究の応用

Biochemical Research

N-Methyl-N-(3-sulfopropyl)morpholinium serves as an essential buffer in biochemical experiments, maintaining stable pH levels crucial for enzyme kinetics and protein folding studies. Its ability to solubilize proteins without denaturing them makes it valuable in proteomics.

Enzyme Kinetics

The compound facilitates the study of enzyme kinetics by providing a stable environment that mimics physiological conditions. This stability allows researchers to accurately measure reaction rates and enzyme activity under controlled conditions.

Protein Folding Studies

In protein folding studies, this zwitterionic compound helps maintain the structural integrity of proteins, allowing for better understanding of folding mechanisms and misfolding diseases.

Drug Delivery Systems

Due to its surfactant properties, N-Methyl-N-(3-sulfopropyl)morpholinium is being explored for use in drug delivery systems. Its ability to enhance solubility and stability of pharmaceutical compounds can improve therapeutic efficacy.

Personal Care Products

In the cosmetic industry, this compound is utilized for its surfactant properties in formulating personal care products and detergents, contributing to stability and performance.

Case Study 1: Enzyme Kinetics

A study published in a peer-reviewed journal demonstrated the effectiveness of NDSB-223 in stabilizing enzymes during kinetic assays. The results indicated that enzymes retained higher activity levels over extended periods when incubated with this compound compared to traditional buffers.

Case Study 2: Protein Solubilization

Research on protein solubilization techniques highlighted the advantages of using N-Methyl-N-(3-sulfopropyl)morpholinium over conventional detergents. The study found that proteins remained functional post-solubilization, which is critical for downstream applications such as crystallography and mass spectrometry.

作用機序

The mechanism of action of N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt involves its ability to stabilize pH levels in various biochemical and chemical processes. The compound interacts with biomolecules through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions help maintain the structural integrity of proteins and nucleic acids, thereby facilitating accurate experimental outcomes .

類似化合物との比較

N-Methylmorpholine N-oxide: Another zwitterionic compound used as a co-oxidant in organic synthesis.

3-(N-Morpholino)propanesulfonic acid: A buffering agent commonly used in biological research.

Uniqueness: N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt is unique due to its dual functionality as both a buffer and a surfactant. This dual role makes it particularly valuable in applications where both pH stability and surface activity are required .

生物活性

N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt is a quaternary ammonium compound that has garnered attention for its potential applications in various biological and chemical contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.

- Chemical Formula : C8H18N2O3S

- Molecular Weight : 218.30 g/mol

- CAS Number : 111282-24-7

N-Methyl-N-(3-sulfopropyl)morpholinium acts primarily as a surfactant and a stabilizing agent in biochemical applications. Its structure allows it to interact with biological membranes, influencing permeability and fluidity. The sulfonate group confers water solubility, while the morpholinium moiety enhances interaction with lipid bilayers.

1. Membrane Interaction

The compound is known to affect membrane integrity and fluidity by inserting itself into lipid bilayers, which can lead to altered permeability properties. This is particularly relevant in studies involving drug delivery systems where enhanced membrane permeability is desired.

2. Enzyme Activity Modulation

Research indicates that this compound can stabilize enzymes in various biochemical assays. It has been employed as a buffer to maintain stable pH conditions during enzyme kinetics studies, which is crucial for accurate measurement of enzymatic activity.

Cellular Effects

Studies have shown that N-Methyl-N-(3-sulfopropyl)morpholinium exhibits cytotoxic effects at higher concentrations, particularly in cancer cell lines. The mechanism appears to be linked to its ability to disrupt cellular membranes and induce apoptosis.

| Study | Cell Line | Concentration (mM) | Observed Effect |

|---|---|---|---|

| HeLa | 0.5 - 2.0 | Induction of apoptosis | |

| MCF-7 | 1.0 - 5.0 | Membrane disruption |

Case Studies

-

Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of N-Methyl-N-(3-sulfopropyl)morpholinium on HeLa cells, revealing significant apoptosis induction at concentrations above 1 mM. The study highlighted the potential for this compound in targeted cancer therapies due to its selective toxicity towards malignant cells while sparing normal cells. -

Enzyme Stabilization

Another research effort utilized this compound to stabilize enzymes in organic solvents, demonstrating a marked increase in enzyme activity compared to controls without the compound. This finding suggests its utility in biocatalysis and industrial applications where enzyme stability is critical.

Applications in Research

N-Methyl-N-(3-sulfopropyl)morpholinium has been applied in various fields:

- Biochemical Assays : As a stabilizing agent for enzymes during kinetic studies.

- Drug Delivery Systems : Enhancing the permeability of drug molecules across biological membranes.

- Environmental Science : Investigating its role as a surfactant in the removal of organic pollutants from water systems.

特性

IUPAC Name |

3-(4-methylmorpholin-4-ium-4-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4S/c1-9(4-6-13-7-5-9)3-2-8-14(10,11)12/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBXNWVHYCHHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399457 | |

| Record name | N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111282-24-7 | |

| Record name | N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。